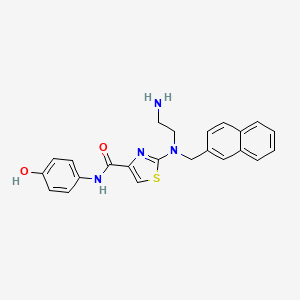
TRPC antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRPC antagonist 1: is a potent inhibitor of transient receptor potential canonical (TRPC) channels, specifically targeting TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7. These channels are part of the larger transient receptor potential (TRP) ion channel family, which plays a crucial role in various physiological processes, including sensory perception, cell proliferation, and ion homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TRPC antagonist 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:
Formation of Core Structure: This step typically involves the construction of the core chemical structure through a series of organic reactions such as condensation, cyclization, or addition reactions.
Functional Group Modifications: Subsequent steps may include the introduction or modification of functional groups to enhance the compound’s activity and selectivity towards TRPC channels.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing stringent purification processes to meet industrial standards.
化学反应分析
Types of Reactions: TRPC antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
Chemistry: TRPC antagonist 1 is used in chemical research to study the structure-activity relationships of TRPC channels. It helps in understanding how different chemical modifications affect the compound’s ability to inhibit TRPC channels.
Biology: In biological research, this compound is utilized to investigate the physiological and pathological roles of TRPC channels in various cell types and tissues. It aids in elucidating the mechanisms by which TRPC channels contribute to cellular functions and signaling pathways.
Medicine: Medically, this compound has potential therapeutic applications in treating diseases associated with dysregulated TRPC channel activity. These include cardiovascular diseases, neurological disorders, and certain types of cancer .
Industry: In the industrial sector, this compound can be used in the development of new drugs targeting TRPC channels. It serves as a lead compound for designing more potent and selective TRPC channel inhibitors.
作用机制
Molecular Targets and Pathways: TRPC antagonist 1 exerts its effects by binding to TRPC channels and inhibiting their activity. This inhibition disrupts the normal flow of cations, such as calcium and sodium, through the channels, thereby modulating cellular signaling pathways. The compound specifically targets TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7 channels, which are involved in various physiological processes, including sensory perception, cell proliferation, and ion homeostasis .
相似化合物的比较
Rosiglitazone: A TRPC5 activator and TRPM3 inhibitor used in diabetes research.
GSK1702934A: A selective TRPC3 activator involved in cardiac research.
ML204: A selective TRPC4/TRPC5 inhibitor with higher selectivity over TRPC6.
Larixyl acetate: A selective TRPC6 inhibitor with applications in brain injury research.
TRPC4/5-IN-2: An orally active TRPC5 inhibitor with potential in chronic kidney disease treatment.
Uniqueness: TRPC antagonist 1 is unique due to its broad-spectrum inhibition of multiple TRPC channels (TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7) with varying IC50 values. This broad inhibition profile makes it a valuable tool in research and potential therapeutic applications targeting multiple TRPC channels simultaneously .
属性
分子式 |
C23H22N4O2S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-[2-aminoethyl(naphthalen-2-ylmethyl)amino]-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2S/c24-11-12-27(14-16-5-6-17-3-1-2-4-18(17)13-16)23-26-21(15-30-23)22(29)25-19-7-9-20(28)10-8-19/h1-10,13,15,28H,11-12,14,24H2,(H,25,29) |
InChI 键 |
UKTIJZJOHLGMQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(CCN)C3=NC(=CS3)C(=O)NC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


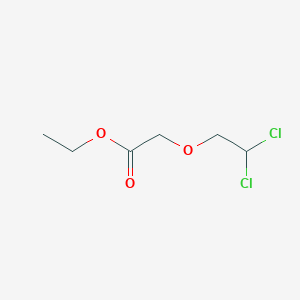

![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)
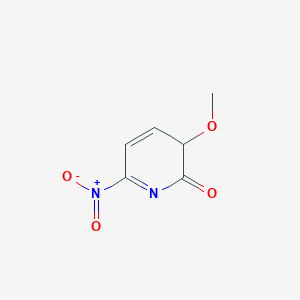



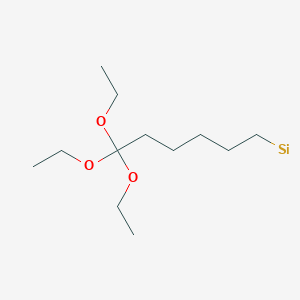
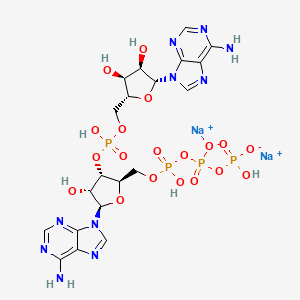
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

